The synthesis of 4-(2-(tert-Butylamino)ethyl)-2-methylphenol can be performed through various methods. One notable method involves the alkylation of 2-methylphenol with tert-butylamine followed by the introduction of an ethyl group.
The synthesis can be influenced by various parameters including temperature, reaction time, and the concentration of reactants, which are crucial for optimizing yield and purity.
The molecular structure of 4-(2-(tert-Butylamino)ethyl)-2-methylphenol features a phenolic ring substituted at the para position with a 2-(tert-butylamino)ethyl group.
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and interactions.
4-(2-(tert-Butylamino)ethyl)-2-methylphenol can undergo several chemical reactions typical for phenolic compounds:
Understanding these reactions is essential for developing derivatives that may exhibit enhanced pharmacological properties.
The mechanism of action of 4-(2-(tert-Butylamino)ethyl)-2-methylphenol is closely related to its role as a Salbutamol impurity. It may interact with beta-adrenergic receptors, leading to bronchodilation by relaxing bronchial smooth muscle.
This mechanism underscores its relevance in therapeutic applications related to respiratory conditions.
4-(2-(tert-Butylamino)ethyl)-2-methylphenol exhibits specific physical and chemical properties that are crucial for its application:
These properties influence its handling, storage, and application in pharmaceutical formulations.
The primary application of 4-(2-(tert-Butylamino)ethyl)-2-methylphenol lies in pharmaceutical research, particularly in the development and quality control of Salbutamol formulations. Its role as an impurity necessitates rigorous analysis during drug development to ensure safety and efficacy.
The compound exhibits systematic chemical complexity reflected in its diverse nomenclature. According to IUPAC conventions, its primary designation is 4-(2-(tert-Butylamino)ethyl)-2-methylphenol, describing the para-substituted phenolic ring with a methyl group at the ortho-position and a 2-(tert-butylamino)ethyl side chain. Alternative names include:
Its molecular formula is C₁₃H₂₁NO, corresponding to a molecular weight of 207.31 g/mol. Structural features include:
Table 1: Structurally Related Impurities in β₂-Agonist Pharmaceuticals
Compound Name | Molecular Formula | Molecular Weight | Structural Variation from Target Compound | Designation |
---|---|---|---|---|
4-(2-(tert-Butylamino)ethyl)-2-methylphenol | C₁₃H₂₁NO | 207.31 | N/A (Reference) | Salbutamol Impurity H |
4-[2-(tert-Butylamino)ethyl]-2-(hydroxymethyl)phenol | C₁₃H₂₁NO₂ | 223.31 | -CH₃ → -CH₂OH | Levalbuterol Related Compound A [3] [7] |
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol | C₁₃H₂₁NO₂ | 223.31 | -H on ethyl → -OH | 3-Dehydroxy-Salbutamol [4] |
4-[2-(tert-Butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol | C₁₄H₂₃NO₃ | 253.34 | -CH₃ → -CH₂OH; -H on ethyl → -OCH₃ | Levalbuterol Related Compound H [9] [10] |
Spectroscopic characteristics include:
This compound emerged as a synthetic byproduct during early development of salbutamol (albuterol) in the 1960s. Researchers at Allen & Hanburys noted its formation during reductive alkylation steps involving tert-butylamine and ketone intermediates. Initially dismissed as pharmacologically irrelevant, analytical advancements in the 1980s revealed its persistent presence in drug batches, coinciding with regulatory mandates for impurity profiling under ICH guidelines [2] [3].
The European Pharmacopoeia formally designated it "Salbutamol Impurity H" in 2005, establishing identification thresholds (0.10%) and qualification thresholds (0.15%) for commercial APIs. This recognition spurred development of specialized chromatographic methods capable of resolving it from structurally similar species like 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol (deoxy-salbutamol). Modern pharmacopeial monographs now require strict control of this impurity, reflecting its status as a key quality indicator [2] [9].
In salbutamol synthesis, this compound arises predominantly via two pathways:
Its presence above threshold levels indicates:
Table 2: Analytical Control Parameters for 4-(2-(tert-Butylamino)ethyl)-2-methylphenol in Pharmacopeias
Pharmacopeia | Designation | Acceptance Limit | Recommended Test Method | Retention Time (RP-HPLC) |
---|---|---|---|---|
European (PhEur) | Salbutamol Impurity H | ≤0.15% | HPLC: C18 column, phosphate buffer (pH 3.0)/methanol gradient | 8.2 ± 0.5 minutes [2] |
USP | Levalbuterol Related Compound A* | ≤0.10% | HPLC: L1 column, ammonium acetate/acetonitrile gradient | 6.9 ± 0.3 minutes [3] |
JP | Albuterol Impurity D | ≤0.20% | HPTLC: Silica gel F₂₅₄, chloroform/methanol/ammonia (80:20:2) | Rf 0.45 [9] |
*Note: USP designates the hydroxymethyl analog (C₁₃H₂₁NO₂) as Levalbuterol Related Compound A [3] [7]
Regulatory significance extends to its role as a stability indicator in levalbuterol formulations. Accelerated stability studies demonstrate a 0.05–0.12% increase per month at 40°C, necessitating protective packaging and desiccants. Modern control strategies employ QbD (Quality by Design) principles during process development to minimize formation, alongside validated UPLC-MS/MS methods (LOQ = 0.003%) for release testing [2] [3] [9].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 85815-37-8
CAS No.: 88048-09-3